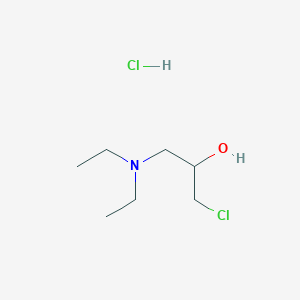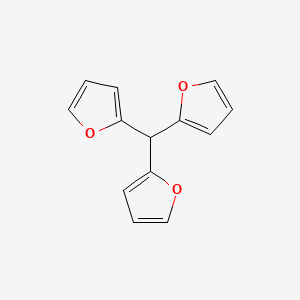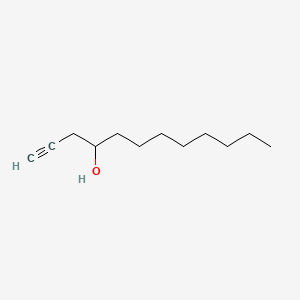
1-Dodecyn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyn-4-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a dodecyn chain, which includes a triple bond between the first and second carbons. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyn-4-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first converted to an alkene and then to an alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of palladium catalysts in the hydrogenation of acetylenic alcohols is a notable method, as it allows for selective hydrogenation to produce the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyn-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecyn-4-one.
Reduction: The compound can be reduced to form dodecen-4-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products:
Oxidation: Dodecyn-4-one.
Reduction: Dodecen-4-ol.
Substitution: Various halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Dodecyn-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-Dodecyn-4-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in nucleophilic attacks. The triple bond in the alkyne chain provides sites for addition reactions, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
4-Dodecen-1-ol: Similar in structure but contains a double bond instead of a triple bond.
1-Dodecen-4-ol: Similar but lacks the triple bond.
Non-1-yn-4-ol: A shorter chain analog with similar functional groups.
Uniqueness: 1-Dodecyn-4-ol is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds and in the synthesis of complex molecules .
Propiedades
Número CAS |
74646-36-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
dodec-1-yn-4-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h2,12-13H,3,5-11H2,1H3 |
Clave InChI |
ABQRRMVVOGPNRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


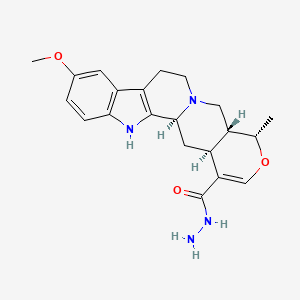
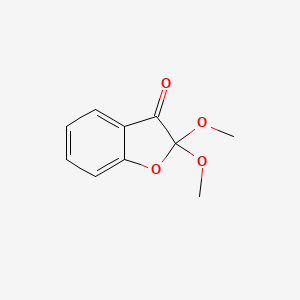
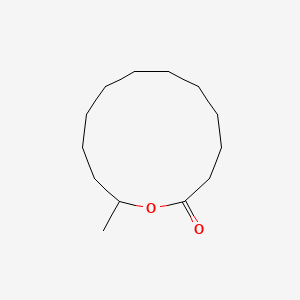
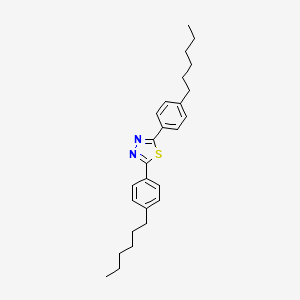
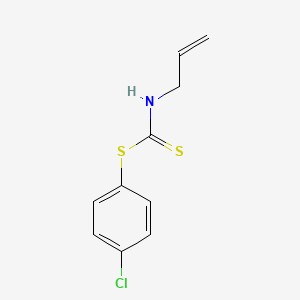
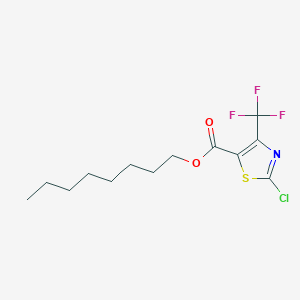
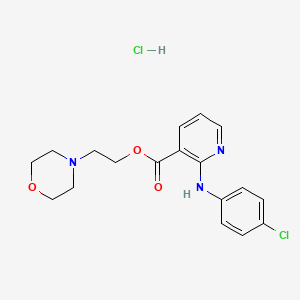

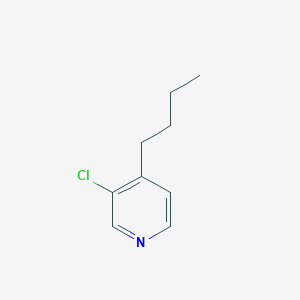
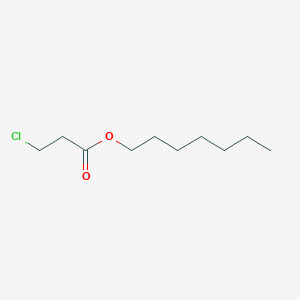
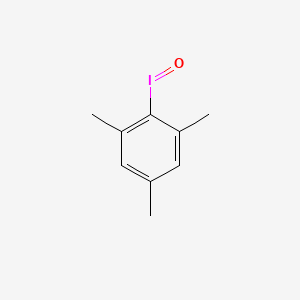
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
